molecular formula C46H31N7Na2O16S4 B14401412 Disodium;5-benzamido-3-[[4-[4-[(8-benzamido-1-hydroxy-6-sulfo-3-sulfonatonaphthalen-2-yl)diazenyl]anilino]phenyl]diazenyl]-4-hydroxy-7-sulfonaphthalene-2-sulfonate CAS No. 85223-30-9

Disodium;5-benzamido-3-[[4-[4-[(8-benzamido-1-hydroxy-6-sulfo-3-sulfonatonaphthalen-2-yl)diazenyl]anilino]phenyl]diazenyl]-4-hydroxy-7-sulfonaphthalene-2-sulfonate

Cat. No.: B14401412
CAS No.: 85223-30-9
M. Wt: 1112.0 g/mol
InChI Key: CUYKESUOUNQMLO-UHFFFAOYSA-L
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Description

Disodium;5-benzamido-3-[[4-[4-[(8-benzamido-1-hydroxy-6-sulfo-3-sulfonatonaphthalen-2-yl)diazenyl]anilino]phenyl]diazenyl]-4-hydroxy-7-sulfonaphthalene-2-sulfonate is a complex organic compound known for its vibrant red color. It is commonly referred to as Direct Red 81 and is widely used as a dye in various industries. The compound’s molecular formula is C29H21N5O8S2.2Na, and it has a molecular weight of 675.60 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Disodium;5-benzamido-3-[[4-[4-[(8-benzamido-1-hydroxy-6-sulfo-3-sulfonatonaphthalen-2-yl)diazenyl]anilino]phenyl]diazenyl]-4-hydroxy-7-sulfonaphthalene-2-sulfonate involves multiple steps, including diazotization and coupling reactions. The process begins with the diazotization of 4-aminobenzenesulfonic acid, followed by coupling with 4-aminobenzamide. The resulting intermediate is then coupled with 8-amino-1-hydroxy-6-sulfo-3-sulfonatonaphthalene-2-diazonium salt to form the final product .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pH, and concentration of reagents, are carefully monitored to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Disodium;5-benzamido-3-[[4-[4-[(8-benzamido-1-hydroxy-6-sulfo-3-sulfonatonaphthalen-2-yl)diazenyl]anilino]phenyl]diazenyl]-4-hydroxy-7-sulfonaphthalene-2-sulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium dithionite. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of sulfonic acid derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

Disodium;5-benzamido-3-[[4-[4-[(8-benzamido-1-hydroxy-6-sulfo-3-sulfonatonaphthalen-2-yl)diazenyl]anilino]phenyl]diazenyl]-4-hydroxy-7-sulfonaphthalene-2-sulfonate has a wide range of scientific research applications. It is used as a staining agent in histology and hematology to visualize cellular components. In addition, it is employed in diagnostic assays and manufacturing processes . The compound’s ability to bind to specific biological molecules makes it valuable in various biochemical and medical research studies .

Mechanism of Action

The mechanism of action of Disodium;5-benzamido-3-[[4-[4-[(8-benzamido-1-hydroxy-6-sulfo-3-sulfonatonaphthalen-2-yl)diazenyl]anilino]phenyl]diazenyl]-4-hydroxy-7-sulfonaphthalene-2-sulfonate involves its interaction with biological molecules, such as proteins and nucleic acids. The compound’s azo groups facilitate binding to these molecules, leading to changes in their structure and function . The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to play a role in the compound’s staining and diagnostic properties .

Properties

CAS No.

85223-30-9

Molecular Formula

C46H31N7Na2O16S4

Molecular Weight

1112.0 g/mol

IUPAC Name

disodium;5-benzamido-3-[[4-[4-[(8-benzamido-1-hydroxy-6-sulfo-3-sulfonatonaphthalen-2-yl)diazenyl]anilino]phenyl]diazenyl]-4-hydroxy-7-sulfonaphthalene-2-sulfonate

InChI

InChI=1S/C46H33N7O16S4.2Na/c54-43-39-27(19-33(70(58,59)60)23-35(39)48-45(56)25-7-3-1-4-8-25)21-37(72(64,65)66)41(43)52-50-31-15-11-29(12-16-31)47-30-13-17-32(18-14-30)51-53-42-38(73(67,68)69)22-28-20-34(71(61,62)63)24-36(40(28)44(42)55)49-46(57)26-9-5-2-6-10-26;;/h1-24,47,54-55H,(H,48,56)(H,49,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69);;/q;2*+1/p-2

InChI Key

CUYKESUOUNQMLO-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C(=C3O)N=NC4=CC=C(C=C4)NC5=CC=C(C=C5)N=NC6=C(C7=C(C=C(C=C7C=C6S(=O)(=O)[O-])S(=O)(=O)O)NC(=O)C8=CC=CC=C8)O)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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